molecular formula C52H30N2 B12611035 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline CAS No. 877176-62-0

2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline

Cat. No.: B12611035
CAS No.: 877176-62-0
M. Wt: 682.8 g/mol
InChI Key: NXDVXCHGWSIUFG-UHFFFAOYSA-N
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Description

2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is a complex organic compound characterized by its unique structure, which includes two pyrene moieties attached to a quinoxaline core via phenyl linkers. This compound is of significant interest in the field of organic electronics and photonics due to its remarkable photophysical properties, including strong fluorescence and high thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline typically involves a multi-step process. One common method starts with the preparation of 4-(pyren-1-yl)benzaldehyde, which is then subjected to a condensation reaction with 2,3-diaminobenzene under acidic conditions to form the quinoxaline core . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can lead to changes in the electronic properties of the compound, making it useful for applications in sensing and imaging . The compound’s fluorescence is a result of its conjugated π-electron system, which allows for efficient absorption and emission of light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline is unique due to its combination of pyrene moieties and quinoxaline core, which imparts strong fluorescence and high thermal stability. This makes it particularly suitable for applications in organic electronics and photonics, where these properties are highly desirable .

Properties

CAS No.

877176-62-0

Molecular Formula

C52H30N2

Molecular Weight

682.8 g/mol

IUPAC Name

2,3-bis(4-pyren-1-ylphenyl)quinoxaline

InChI

InChI=1S/C52H30N2/c1-2-10-46-45(9-1)53-51(39-19-11-31(12-20-39)41-27-23-37-17-15-33-5-3-7-35-25-29-43(41)49(37)47(33)35)52(54-46)40-21-13-32(14-22-40)42-28-24-38-18-16-34-6-4-8-36-26-30-44(42)50(38)48(34)36/h1-30H

InChI Key

NXDVXCHGWSIUFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=CC=C(C=C8)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9

Origin of Product

United States

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